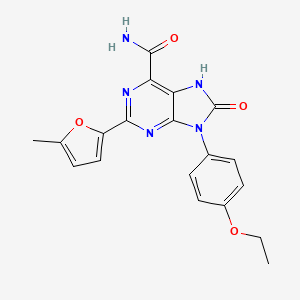
9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a purine core, an ethoxyphenyl group, and a methylfuran moiety, which contribute to its unique pharmacological properties.
- Molecular Formula : C18H15N5O4
- Molecular Weight : 365.35 g/mol
- CAS Number : 899742-09-7
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Antiviral Activity
Research has indicated that purine derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against herpes simplex virus types 1 and 2. Studies suggest that modifications in the purine structure can enhance antiviral activity, making derivatives like this compound promising candidates for further investigation in antiviral drug development .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. The presence of the ethoxyphenyl and methylfuran groups may enhance its interaction with microbial targets, leading to effective inhibition of growth. Preliminary studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic pathways .
Anticancer Effects
In vitro studies have highlighted the anticancer potential of purine derivatives. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : It might bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting cell death.
Case Studies and Research Findings
Several studies have investigated the biological activities of related purine derivatives:
Eigenschaften
IUPAC Name |
9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-3-27-12-7-5-11(6-8-12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-4-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHTYFDCTXJAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














